2-Bromoethyl Dichlorophosphate
Overview
Description
Synthesis Analysis
The synthesis of related bromo and chloro compounds often involves the reaction of certain precursors with phosphorus tribromide, aluminium bromide, or dichlorides in specific solvents, followed by controlled hydrolysis processes. For instance, compounds like 1-bromo-2,2,3,4,4-pentamethylphosphetan 1-oxide can be prepared through such methods, demonstrating the reactivity of bromo and chloro derivatives towards nucleophilic reagents (Emsley et al., 1973).
Molecular Structure Analysis
Chemical Reactions and Properties
Chemical reactions involving 2-bromo(chloro) compounds with various reagents under different conditions have been explored to yield products with significant regio-selectivity and efficiency. For example, the tandem reactions of vinyl-anilines with diselenides and disulfides result in the synthesis of selenyl(sulfenyl)indoles, showcasing the chemical versatility of bromo and chloro compounds (Liu et al., 2012).
Physical Properties Analysis
The physical properties of halogenated compounds, including their vibrational spectra, molecular geometry, and nonlinear optical properties, can be determined through various spectroscopic methods and computational studies. These analyses provide a deeper understanding of the compounds' stability, reactivity, and potential applications (Vennila et al., 2018).
Chemical Properties Analysis
The chemical properties of 2-bromoethyl dichlorophosphate and related compounds are characterized by their reactions with other chemical entities, their stability under different conditions, and their ability to form various products. Studies on the synthesis and reactivity of such compounds, including their potential as reagents in organic synthesis, highlight their chemical behavior and usefulness in different chemical reactions (Novikov & Sampson, 2005).
Scientific Research Applications
Synthesis of Choline Phospholipids : An improved procedure for synthesizing choline phospholipids via 2-Bromoethyl Dichlorophosphate has been developed, proving efficient and versatile for preparing a wide range of choline phospholipids with various aliphatic functions (Hansen et al., 1982).
Cardiolipin Synthesis : A novel dichlorophosphate coupling method effectively synthesizes cardiolipin with different fatty acid chains, making it a convenient and efficient method for preparing cardiolipin (Lin et al., 2004).
Reproductive and Developmental Toxicity : this compound may have potential reproductive and developmental toxicity, but further research is needed to confirm these findings (Boekelheide et al., 2004).
Deprotection of Carboxylic Acid Esters : Selenium- and tellurium-catalyzed deprotection of 2-haloethyl esters by sodium borohydride offers a simple, less toxic method for deprotecting carboxylic acid esters (Huang & Zhou, 1990).
Environmental and Health Monitoring : Various studies focus on the environmental impact and human exposure to organophosphate compounds, including methods for detecting residues in human urine and agricultural products, and assessing risks related to flame retardants and pesticides (Schindler et al., 2009); (Das, 2013); (Zhang et al., 2021).
Pesticide Analysis : Techniques for the sensitive detection of bromophos residues in crops, such as peanuts, have been developed, highlighting the application in agricultural monitoring (Traore & Aaron, 1981).
Atmospheric Photooxidation Studies : Research on the OH-initiated atmospheric photooxidation of dichlorvos, a related compound, provides insights into environmental chemistry and potential atmospheric impacts (Zhang, Qu, & Wang, 2007).
properties
IUPAC Name |
1-bromo-2-dichlorophosphoryloxyethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4BrCl2O2P/c3-1-2-7-8(4,5)6/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKRTKYIPKOPLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)OP(=O)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4BrCl2O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405539 | |
Record name | 2-Bromoethyl Dichlorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4167-02-6 | |
Record name | 2-Bromoethyl Dichlorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-bromoethoxy)phosphonoyl dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-bromoethyl dichlorophosphate facilitate the synthesis of choline phospholipids?
A1: While the provided abstracts don't offer a detailed mechanism, we can infer this compound acts as a phosphorylating agent. [, ] This suggests it introduces a phosphate group to the choline moiety during the synthesis. The presence of two chlorine atoms on the phosphorus makes it highly reactive, allowing for efficient substitution reactions with alcohols, in this case, likely involving a choline derivative.
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